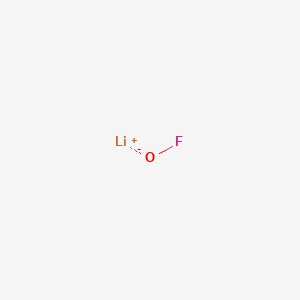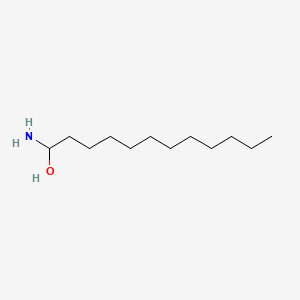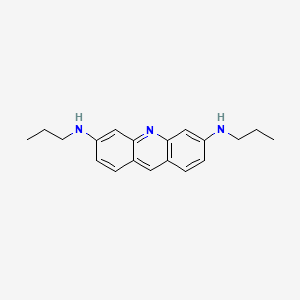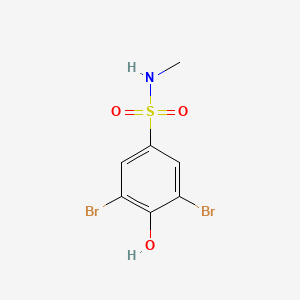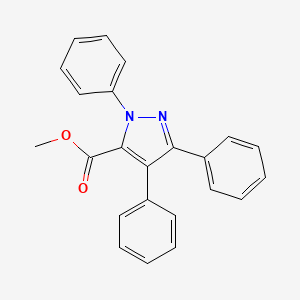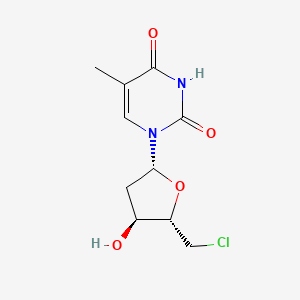
3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine is a complex organic compound with a unique structure that includes a benzoxazocine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the benzoxazocine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazocine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclodeca[b]furan-2(3H)-one: This compound shares a similar ring structure but differs in functional groups and overall properties.
1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2: Another compound with a complex ring system, used in photochemical applications.
Uniqueness
3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
27929-84-6 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
6,8,10-trimethyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol |
InChI |
InChI=1S/C13H17NO2/c1-8-4-9(2)13-12(5-8)10(3)14-6-11(15)7-16-13/h4-5,11,15H,6-7H2,1-3H3 |
Clave InChI |
IQOZKTSFXCYCJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=NCC(CO2)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


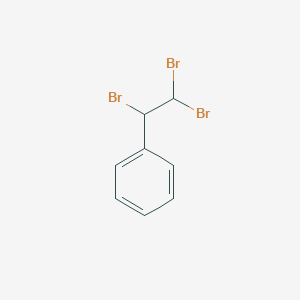
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)

